molecular formula C16H14FN3O2 B2490541 2-(2-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide CAS No. 1396808-16-4

2-(2-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide

Cat. No.: B2490541
CAS No.: 1396808-16-4
M. Wt: 299.305
InChI Key: OWRGHCGPUXHYQC-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide (CAS 1396808-16-4) is a high-purity synthetic compound with a molecular formula of C16H14FN3O2 and a molecular weight of 299.30 . It belongs to the pyrazolo[1,5-a]pyridine class of heterocyclic compounds, which are recognized as a notable scaffold in medicinal chemistry and drug discovery for their protein kinase inhibitor (PKI) activity . While the specific biological pathway for this exact molecule is under investigation, derivatives based on the pyrazolo[1,5-a]pyridine and related acetamide structures are actively researched for their potential as ligands for various biological targets . These related compounds have shown promise in areas such as oncology, with some acting as peripheral benzodiazepine receptor ligands and others being explored for their potent antiproliferative activities . This makes 2-(2-Fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide a valuable chemical tool for researchers in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and in vitro biological screening. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c17-13-5-1-2-7-15(13)22-11-16(21)18-9-12-10-19-20-8-4-3-6-14(12)20/h1-8,10H,9,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRGHCGPUXHYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC2=C3C=CC=CN3N=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern synthetic techniques to enhance efficiency and scalability .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds similar to 2-(2-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide have shown effectiveness against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. Aurora kinases, which are often overexpressed in tumors, are potential targets for pyrazolo derivatives.
  • Case Study : A related pyrazolo compound demonstrated an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line, indicating promising anticancer properties .

Antimicrobial Properties

The pyrazolo[1,5-a]pyridine framework has been associated with antimicrobial activity:

  • Broad-Spectrum Efficacy : Compounds within this class have shown activity against both bacterial and fungal strains.
  • Research Findings : Studies have indicated that these compounds can inhibit the growth of pathogens responsible for various infections .

Anti-inflammatory Potential

There is evidence suggesting that 2-(2-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide may possess anti-inflammatory properties:

  • Phosphodiesterase Inhibition : Similar compounds have been shown to selectively inhibit phosphodiesterase enzymes, which play a crucial role in inflammatory responses .

Structure–Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is critical for drug development:

  • Fluorine Substitution : The presence of a fluorine atom on the phenoxy group enhances lipophilicity and may improve binding affinity to biological targets.
  • Pyrazolo Core Influence : Variations in substituents on the pyrazolo ring can significantly affect the compound's potency and selectivity against specific targets.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismIC50 Value (μM)Reference
Compound AAnticancerAurora Kinase Inhibition27.6
Compound BAntimicrobialBroad-spectrum activityN/A
Compound CAnti-inflammatoryPhosphodiesterase InhibitionN/A

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Compounds and Their Structural Features

Compound Name/ID Core Structure Aryl Substituent Acetamide Substituents Primary Application Reference
F-DPA (Compound 2) Pyrazolo[1,5-a]pyrimidine 4-Fluorophenyl N,N-Diethyl TSPO PET Imaging
DPA-714 (Compound 4) Pyrazolo[1,5-a]pyrimidine 4-(2-Fluoroethoxy)phenyl N,N-Diethyl TSPO PET Imaging
6b (Tang et al., 2013) Pyrazolo[1,5-a]pyrimidine 4-(2-Fluoroethoxy)phenyl N,N-Diethyl, 5,7-Diethyl TSPO PET Imaging (Improved affinity)
GMA 15 Pyrazolo[1,5-a]pyrimidine 4-Fluorophenyl N-Ethyl, N-Phenyl Synthetic intermediate
2c () Pyrazolo[1,5-a]pyrimidine - (S)-Piperidin-3-ylmethyl Anticancer (Kinase inhibition)

Core Heterocycle Variations

  • Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyridine : The pyrazolo[1,5-a]pyrimidine core (e.g., F-DPA, DPA-714) is prevalent in TSPO ligands for PET imaging due to its planar structure and binding compatibility . Pyrazolo[1,5-a]pyridine derivatives (e.g., ) are less common but may offer distinct electronic properties influencing target selectivity.

Aryl Substituent Effects

  • Fluorophenyl vs. Fluoroethoxyphenyl : The 4-fluorophenyl group in F-DPA provides moderate TSPO affinity (Ki ~ 7 nM), while the 4-(2-fluoroethoxy)phenyl in DPA-714 enhances lipophilicity and brain penetration . Compound 6b, with a 4-(2-fluoroethoxy)phenyl and 5,7-diethyl groups, exhibits a 36-fold higher TSPO affinity (Ki = 0.6 nM) than DPA-714, underscoring the importance of aryl and core substitutions .

Acetamide Side Chain Modifications

  • N,N-Diethyl vs. Bulky Substituents : N,N-Diethyl acetamide (F-DPA, DPA-714) balances solubility and binding. In contrast, bulky groups like N-ethyl-N-phenyl (GMA 15) or chiral piperidine/pyrrolidine derivatives (2c, 2d) may optimize steric interactions for kinase inhibition or cytotoxicity .

TSPO Ligands for Imaging

  • Fluorine Positioning : The 2-fluoroethoxy group in DPA-714 and 6b enhances TSPO binding compared to 4-fluorophenyl (F-DPA) due to increased hydrophobic interactions .
  • Core Substitutions : 5,7-Diethyl groups in 6b reduce metabolic degradation, improving in vivo stability and imaging contrast .

Anticancer and Antimicrobial Activity

  • Chiral Amines : Compound 2c (piperidine) and 2d (pyrrolidine) show differential kinase inhibition profiles, with 2c exhibiting superior cytotoxicity in leukemia cell lines .
  • Thione Schiff Bases : Pyrazolo[1,5-a]triazine derivatives () demonstrate antiviral activity (e.g., 41–43% TMV inhibition), suggesting analogous modifications in pyrazolopyrimidines could enhance bioactivity .

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is a member of the pyrazolo[1,5-a]pyridine family, which has garnered attention due to its potential biological activities, particularly as inhibitors of various protein kinases and in cancer therapy. This article will explore its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Pyrazolo[1,5-a]pyridines, including the compound , typically exert their biological effects through the inhibition of specific kinases involved in cell signaling pathways. These kinases play crucial roles in regulating cell growth, differentiation, and survival. The inhibition of such kinases can lead to reduced proliferation of cancer cells and enhanced apoptosis.

Key Kinases Targeted

  • CDK2 (Cyclin-dependent kinase 2) : Involved in cell cycle regulation.
  • TRKA (Tropomyosin receptor kinase A) : Plays a role in neuronal survival and differentiation.

In Vitro Studies

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Compound Efficacy : In a study involving a series of pyrazolo[1,5-a]pyrimidine derivatives, certain compounds showed IC50 values as low as 0.09 µM against CDK2 and 0.45 µM against TRKA, indicating potent inhibitory activity comparable to established inhibitors like ribociclib and larotrectinib .
  • Broad-Spectrum Activity : Another derivative demonstrated a mean growth inhibition (GI%) of 43.9% across 56 different cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of these compounds is often linked to their structural features. Modifications at specific positions on the pyrazolo[1,5-a]pyridine scaffold can enhance potency and selectivity towards target kinases. For example:

PositionModification TypeEffect on Activity
2Anilino groupIncreased binding affinity to CDK2
3Alkyl substituentsEnhanced lipophilicity and cellular uptake

Case Studies

  • Dual Inhibition Potential : A study synthesized various pyrazolo[1,5-a]pyrimidine derivatives that were tested for dual inhibition against CDK2 and TRKA. The results indicated that certain compounds not only inhibited these kinases effectively but also showed promising anticancer activity across multiple human cancer types .
  • Comparative Analysis : In another investigation comparing the efficacy of different pyrazolo derivatives against HepG-2 liver cancer cells, compounds with specific substitutions demonstrated significantly lower IC50 values than standard treatments like erlotinib . This suggests that targeted modifications can lead to superior therapeutic agents.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2-(2-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrazolo[1,5-a]pyridine core followed by coupling with fluorophenoxy and acetamide groups. Key steps include:

  • Nucleophilic substitution for introducing the 2-fluorophenoxy group (e.g., using 2-fluorophenol and a base like K₂CO₃ in DMF at 80–100°C) .
  • Amide coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) between the pyrazolo[1,5-a]pyridin-3-ylmethyl amine and activated acetamide intermediates .
  • Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .
    Critical parameters : Temperature control (±2°C), anhydrous conditions for moisture-sensitive steps, and monitoring via TLC or HPLC to minimize byproducts .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

A combination of spectroscopic and crystallographic methods is recommended:

  • NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., fluorophenoxy protons at δ 6.8–7.2 ppm; pyrazolo[1,5-a]pyridine protons at δ 8.0–9.0 ppm) .
  • X-ray crystallography : For unambiguous confirmation of the 3D structure, particularly bond angles and torsional strain in the acetamide linkage .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., ESI+ expected for C₁₇H₁₅FN₃O₂) .
  • HPLC : Purity assessment (>95%) with a C18 column and UV detection at 254 nm .

Q. What in vitro assays are suitable for initial bioactivity screening of this compound?

Target-dependent assays should be prioritized based on structural analogs:

  • Kinase inhibition : Use ADP-Glo™ assays for kinases like JAK2 or EGFR, given the pyrazolo[1,5-a]pyridine scaffold’s affinity for ATP-binding pockets .
  • Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .
  • Solubility and stability : Measure kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .
    Note : Include positive controls (e.g., staurosporine for kinase assays) and validate results in triplicate .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Core modifications : Synthesize derivatives with substituents at the pyridine nitrogen (e.g., methyl, ethyl) to assess steric effects on target binding .
  • Fluorophenoxy variants : Replace 2-fluorophenoxy with 3- or 4-fluoro analogs to evaluate positional effects on potency .
  • Acetamide replacements : Test sulfonamide or urea linkages to modulate hydrogen-bonding interactions .
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding poses against homology models of target proteins .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

  • Orthogonal assays : Confirm kinase inhibition using both biochemical (e.g., radiometric) and cellular (e.g., Western blot for phospho-targets) methods .
  • Off-target profiling : Screen against panels of unrelated kinases or GPCRs to identify nonspecific interactions .
  • Physicochemical profiling : Assess aggregation-prone behavior via dynamic light scattering (DLS) to rule out false positives in cell-based assays .
  • Metabolite identification : Use LC-MS to detect degradation products that may contribute to observed discrepancies .

Q. How can in vivo pharmacokinetic (PK) and toxicity studies be optimized for this compound?

  • Dose formulation : Use PEG-400/saline (60:40) for intravenous administration or hydroxypropyl-β-cyclodextrin for oral dosing to enhance solubility .
  • PK parameters : Measure plasma half-life (t₁/₂), Cₘₐₓ, and AUC in rodent models, with serial blood sampling over 24 hours .
  • Toxicology : Conduct acute toxicity studies (OECD 423) with histopathology of liver/kidney tissues .
  • BBB penetration : Evaluate brain-plasma ratio after dosing to assess CNS accessibility .

Q. What computational methods support mechanistic elucidation of its biological activity?

  • Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to identify stable binding conformations .
  • Free-energy perturbation (FEP) : Calculate binding affinities for SAR-driven derivatives .
  • ADMET prediction : Use QikProp or SwissADME to forecast absorption, CYP inhibition, and hERG liability .

Q. How should researchers address synthetic challenges in scaling up production for preclinical studies?

  • Process optimization : Replace hazardous solvents (e.g., DMF) with 2-MeTHF or cyclopentyl methyl ether (CPME) for greener chemistry .
  • Catalyst screening : Test Pd/C or Ni-based catalysts for efficient coupling steps .
  • Flow chemistry : Implement continuous flow systems for exothermic reactions (e.g., amide couplings) to improve reproducibility .

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